2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride
Description
2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride is a fluorinated amine compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the cyclobutane ring imparts unique chemical and physical properties to the compound, making it a valuable subject of study.
Properties
CAS No. |
2751621-04-0 |
|---|---|
Molecular Formula |
C4H6ClF4N |
Molecular Weight |
179.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride typically involves the fluorination of cyclobutane derivatives followed by amination. One common method involves the reaction of cyclobutene with a fluorinating agent such as sulfur tetrafluoride (SF4) to introduce the fluorine atoms. The resulting tetrafluorocyclobutane is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired amine compound. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistent production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.
Substitution: The fluorine atoms in the cyclobutane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce hydroxylamines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It serves as a probe in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: It is utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards enzymes and receptors. The compound may act by modulating the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-tetrafluorocyclobutan-1-amine: The non-hydrochloride form of the compound.
2,2,3,3-tetrafluorocyclobutan-1-ol: A related compound with a hydroxyl group instead of an amine.
2,2,3,3-tetrafluorocyclobutan-1-carboxylic acid: A carboxylic acid derivative of the cyclobutane ring.
Uniqueness
2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride is unique due to the presence of both fluorine atoms and an amine group in the cyclobutane ring This combination imparts distinct chemical reactivity and physical properties, making it valuable for various applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
